molecular formula C11H16N2O4 B14853647 Ethyl 6-(dimethoxymethyl)-2-methylpyrimidine-4-carboxylate

Ethyl 6-(dimethoxymethyl)-2-methylpyrimidine-4-carboxylate

Cat. No.: B14853647
M. Wt: 240.26 g/mol
InChI Key: XMUBFVWVAUBUNA-UHFFFAOYSA-N
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Description

Ethyl 6-(dimethoxymethyl)-2-methylpyrimidine-4-carboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including DNA and RNA structures. This specific compound is characterized by the presence of an ethyl ester group, a dimethoxymethyl group, and a methyl group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-(dimethoxymethyl)-2-methylpyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization and esterification reactions. The reaction conditions often require acidic or basic catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Purification steps, including crystallization, distillation, and chromatography, are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 6-(dimethoxymethyl)-2-methylpyrimidine-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules, including enzymes and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of ethyl 6-(dimethoxymethyl)-2-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity, interference with nucleic acid synthesis, or disruption of cellular signaling processes.

Comparison with Similar Compounds

    Ethyl 2-methylpyrimidine-4-carboxylate: Lacks the dimethoxymethyl group, resulting in different chemical properties and reactivity.

    Methyl 6-(dimethoxymethyl)-2-methylpyrimidine-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    6-(Dimethoxymethyl)-2-methylpyrimidine-4-carboxylic acid: The carboxylic acid form of the compound.

Uniqueness: this compound is unique due to the presence of both the dimethoxymethyl and ethyl ester groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

ethyl 6-(dimethoxymethyl)-2-methylpyrimidine-4-carboxylate

InChI

InChI=1S/C11H16N2O4/c1-5-17-10(14)8-6-9(11(15-3)16-4)13-7(2)12-8/h6,11H,5H2,1-4H3

InChI Key

XMUBFVWVAUBUNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C(OC)OC)C

Origin of Product

United States

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